molecular formula C8H8N4S B163787 1H-Benzimidazole-2-carbothiohydrazide CAS No. 127627-22-9

1H-Benzimidazole-2-carbothiohydrazide

Cat. No.: B163787
CAS No.: 127627-22-9
M. Wt: 192.24 g/mol
InChI Key: IQWLRILBTJJSTP-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carbothiohydrazide is a heterocyclic compound that features a benzimidazole ring fused with a carbothiohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-2-carbothiohydrazide typically involves the condensation of 1H-benzimidazole-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being refluxed for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-carbothiohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothiohydrazide group to a corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are conducted under controlled temperatures.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carbothiohydrazide varies depending on its application:

Comparison with Similar Compounds

    1H-Benzimidazole-2-carboxylic acid: Shares the benzimidazole core but lacks the carbothiohydrazide group.

    1H-Benzimidazole-2-yl hydrazone: Contains a hydrazone group instead of a carbothiohydrazide group.

Uniqueness: 1H-Benzimidazole-2-carbothiohydrazide is unique due to the presence of the carbothiohydrazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1H-benzimidazole-2-carbothiohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-12-8(13)7-10-5-3-1-2-4-6(5)11-7/h1-4H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWLRILBTJJSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562974
Record name 1H-Benzimidazole-2-carbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127627-22-9
Record name 1H-Benzimidazole-2-carbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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